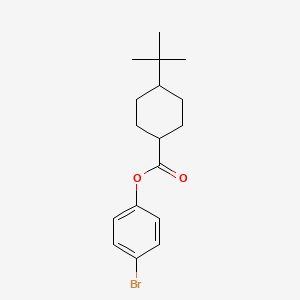
4-Bromophenyl 4-tert-butylcyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromophenyl 4-tert-butylcyclohexanecarboxylate is an organic compound that features a bromophenyl group attached to a tert-butylcyclohexanecarboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl 4-tert-butylcyclohexanecarboxylate typically involves the esterification of 4-bromophenol with 4-tert-butylcyclohexanecarboxylic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromophenyl 4-tert-butylcyclohexanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
4-Bromophenyl 4-tert-butylcyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromophenyl 4-tert-butylcyclohexanecarboxylate depends on its interaction with molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. These interactions can modulate various biochemical pathways and molecular targets, leading to diverse effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenyl 4-tert-butylbenzoate: Similar structure but with a benzoate group instead of a cyclohexanecarboxylate group.
4-Bromophenyl 4-tert-butylphenylacetate: Contains a phenylacetate group instead of a cyclohexanecarboxylate group.
4-Bromophenyl 4-tert-butylcyclohexylcarbamate: Features a carbamate group instead of an ester group.
Uniqueness
4-Bromophenyl 4-tert-butylcyclohexanecarboxylate is unique due to the presence of both a bromophenyl group and a tert-butylcyclohexanecarboxylate moiety
Propiedades
Fórmula molecular |
C17H23BrO2 |
|---|---|
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
(4-bromophenyl) 4-tert-butylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C17H23BrO2/c1-17(2,3)13-6-4-12(5-7-13)16(19)20-15-10-8-14(18)9-11-15/h8-13H,4-7H2,1-3H3 |
Clave InChI |
YRINOZBDRAJISX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(CC1)C(=O)OC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


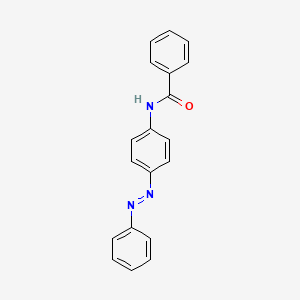
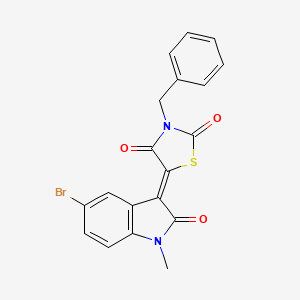
![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11697298.png)
![2-[4-(2,4-Dinitrophenoxy)phenyl]quinoxaline](/img/structure/B11697310.png)
![2-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoic acid](/img/structure/B11697317.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11697322.png)
![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11697327.png)
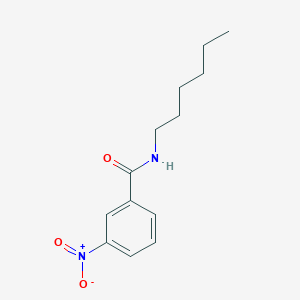
![(4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697339.png)
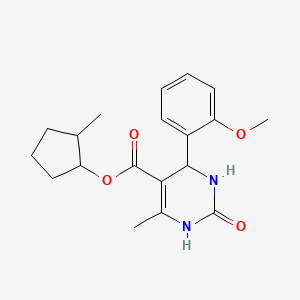
![(5E)-3-benzyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B11697354.png)
![(4Z)-2-(3-nitrophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11697357.png)
![N'-[(E)-(3,4-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11697365.png)
![N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11697366.png)
